4-bromo-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a fluorophenyl group, and a thiophenylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of 4-BROMOBENZOIC ACID: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Synthesis of 4-BROMOBENZOYL CHLORIDE: 4-BROMOBENZOIC ACID is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]AMINE: This intermediate is synthesized by reacting 4-FLUOROANILINE with 2-THIOPHENECARBALDEHYDE in the presence of a reducing agent such as sodium borohydride.
Final Coupling Reaction: The final step involves the coupling of 4-BROMOBENZOYL CHLORIDE with N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]AMINE in the presence of a base such as triethylamine to yield 4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophenylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromo group.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and other reduced forms of the thiophenylmethyl group.
Scientific Research Applications
4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluorophenyl, and thiophenylmethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4-FLUOROPHENYL)BENZAMIDE: Lacks the thiophenylmethyl group.
N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the bromo group.
4-BROMO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the fluorophenyl group.
Uniqueness
4-BROMO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the bromo, fluorophenyl, and thiophenylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13BrFNOS |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H13BrFNOS/c19-14-5-3-13(4-6-14)18(22)21(12-17-2-1-11-23-17)16-9-7-15(20)8-10-16/h1-11H,12H2 |
InChI Key |
BNDINVHBVHTRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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